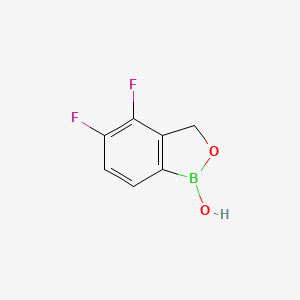

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

IUPAC Name |

4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDODYHDNAZJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591977 | |

| Record name | 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651326-78-2 | |

| Record name | 4,5-Difluoro-2,1-benzoxaborol-1(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a suitable precursor with boronic acid or its derivatives under specific conditions. One common synthetic route includes the use of 4,5-difluorobenzene-1,2-diol as a starting material, which undergoes a cyclization reaction with boronic acid in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has shown promise as a therapeutic agent due to its ability to inhibit specific enzymes and biological pathways.

Case Study: Antimicrobial Activity

Research has indicated that benzoxaboroles possess antimicrobial properties. A study demonstrated that derivatives of benzoxaborole effectively inhibit the growth of certain bacteria and fungi. The difluorinated variant has been particularly noted for its enhanced potency against resistant strains of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Efficacy of Benzoxaborole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4,5-Difluoro-Benzoxaborole | Staphylococcus aureus | 0.25 µg/mL |

| 4,5-Difluoro-Benzoxaborole | Candida albicans | 0.5 µg/mL |

| Benzoxaborole (non-fluorinated) | Escherichia coli | 1 µg/mL |

Agricultural Science

The compound has been explored for its potential use as a pesticide or herbicide. Its mechanism involves the inhibition of key enzymes in plant pathogens.

Case Study: Fungicidal Activity

A study evaluated the effectiveness of this compound against various plant fungal pathogens. Results indicated significant fungicidal activity against Botrytis cinerea, a common plant pathogen responsible for gray mold disease in crops .

Table 2: Fungicidal Activity Against Plant Pathogens

| Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 150 | 75 |

| Rhizoctonia solani | 200 | 70 |

Materials Science

In materials science, benzoxaboroles are being investigated for their potential use in polymer synthesis and as additives.

Case Study: Polymerization Studies

Research has focused on using benzoxaboroles as cross-linking agents in the production of polymers with enhanced mechanical properties. The incorporation of 4,5-difluoro derivatives has shown improved thermal stability and resistance to degradation under environmental stressors .

Table 3: Properties of Polymers Modified with Benzoxaboroles

| Polymer Type | Modification Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | Cross-linking | +20 | +15 |

| Polystyrene | Additive | +15 | +10 |

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and potentially treating diseases .

Comparison with Similar Compounds

Structural and Electronic Differences

5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole/AN2690)

- Structure : Fluorine at position 5 only.

- Crystal Structure : Forms centrosymmetric dimers via O–H···O hydrogen bonds, with planar molecular geometry .

- Electronic Effects : The single fluorine atom increases boron’s Lewis acidity, enhancing interactions with fungal enzyme targets (e.g., leucyl-tRNA synthetase) .

- Applications : FDA-approved topical antifungal (Kerydin®) for onychomycosis .

6-Fluoro Isomer

- Structure : Fluorine at position 6.

- Crystal Structure : Similar dimeric arrangement as Tavaborole but with altered C–H···F interactions due to fluorine positioning .

- Activity : Reduced antifungal efficacy compared to Tavaborole, highlighting positional sensitivity of fluorine .

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

- Structure : Chlorine at position 3.

- Activity : Demonstrates moderate antibacterial activity but lower antifungal potency than Tavaborole .

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

- Structure : Benzyloxy group at position 5.

- Properties : Increased lipophilicity (logP ~2.5) due to the aromatic substituent, improving membrane permeability but reducing solubility .

Key Findings :

- Tavaborole : Superior antifungal activity attributed to fluorine’s electronegativity and optimal positioning for target binding .

- 4,5-Difluoro : Hypothetically, dual fluorination may improve target affinity but could increase cytotoxicity due to heightened electrophilicity.

Physicochemical Properties

Trends :

- Fluorine substitution reduces pKa and increases acidity, enhancing solubility in biological matrices.

- Dual fluorination further lowers pKa but may marginally reduce aqueous solubility due to higher lipophilicity.

Biological Activity

4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound belonging to the benzoxaborole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of antifungal and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 171.93 g/mol. The structure features a boron atom coordinated to an oxygen atom within a benzene ring framework, contributing to its unique reactivity and biological properties.

Benzoxaboroles primarily exert their effects through the inhibition of specific enzymes or pathways involved in cellular processes. For instance, crisaborole (a related benzoxaborole) has been shown to inhibit phosphodiesterase 4 (PDE4), leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-12 . This mechanism is particularly relevant in the treatment of inflammatory skin diseases like atopic dermatitis and psoriasis.

Antifungal Activity

Research indicates that benzoxaboroles exhibit broad-spectrum antifungal properties. In particular, studies have demonstrated that compounds like crisaborole are effective against various fungal pathogens by disrupting their cellular processes . The crystal structure analysis of related compounds reveals strong intermolecular interactions that contribute to their stability and activity against fungi.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. In vitro studies suggest that this compound can downregulate the expression of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory conditions . The ability to target specific inflammatory pathways makes it a candidate for treating conditions such as psoriasis.

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of benzoxaboroles in treating skin conditions. For instance:

- Crisaborole for Atopic Dermatitis : A Phase III trial evaluated crisaborole's effectiveness in patients with mild to moderate atopic dermatitis. Results indicated significant improvements in skin clearance compared to placebo .

- Psoriasis Treatment : Another study investigated the use of crisaborole in psoriasis patients. The findings suggested that treatment led to a marked reduction in plaque severity and associated symptoms .

Data Tables

| Study | Compound | Target Condition | Outcome |

|---|---|---|---|

| Phase III Trial | Crisaborole | Atopic Dermatitis | Significant improvement in skin clearance |

| Clinical Evaluation | 4,5-Difluoro-1,3-dihydro... | Psoriasis | Reduction in plaque severity |

| In Vitro Study | Benzoxaboroles | Fungal Infections | Broad-spectrum antifungal activity observed |

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagent/Condition | Yield | Key Challenge | Solution |

|---|---|---|---|---|

| Intermediate Formation | Trimethoxymethane, H2SO4, MeOH reflux | 96% | Hydrolysis sensitivity | pH adjustment with NaOMe |

| Boronic Acid Synthesis | n-BuLi, B(OEt)3, -78°C | 49% | Low-temperature control | Strict temp. monitoring |

| Final Cyclization | NaBH4, MeOH, 3 days | 51% | Over-reduction risk | Incremental NaBH4 addition |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Data | Structural Insight |

|---|---|---|

| ¹¹B NMR | 32.0 ppm in (CD3)2CO | Tetrahedral boron coordination |

| ¹⁹F NMR | -113.51 ppm (CDCl3) | Ortho-fluorine electronic environment |

| X-ray | O–H⋯O = 2.70 Å | Dimer stabilization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.